4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile
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Overview
Description
4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a pyridylmethoxy group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile typically involves multiple steps starting from readily available precursors. One common route involves the bromination of 2-(trifluoromethyl)benzonitrile, followed by acetylation and subsequent coupling with 3-pyridylmethanol. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It plays a role in the design and synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its reactivity and binding affinity to various biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
Uniqueness
Compared to similar compounds, 4-[2-[2-Bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(3-pyridylmethoxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C22H14BrF3N2O2 |
---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
4-[2-[2-bromo-4-(trifluoromethyl)phenyl]acetyl]-2-(pyridin-3-ylmethoxy)benzonitrile |
InChI |
InChI=1S/C22H14BrF3N2O2/c23-19-10-18(22(24,25)26)6-5-15(19)8-20(29)16-3-4-17(11-27)21(9-16)30-13-14-2-1-7-28-12-14/h1-7,9-10,12H,8,13H2 |
InChI Key |
UGJHILZBWOCNJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=CC(=C2)C(=O)CC3=C(C=C(C=C3)C(F)(F)F)Br)C#N |
Origin of Product |
United States |
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